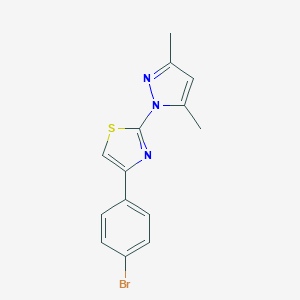

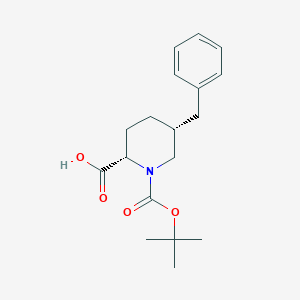

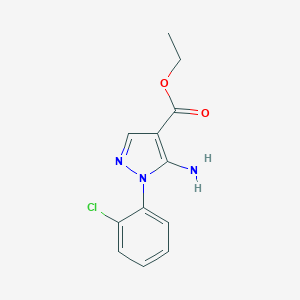

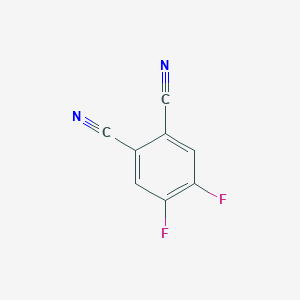

![molecular formula C13H9Br3 B176922 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene CAS No. 18066-91-6](/img/structure/B176922.png)

1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene is a chemical compound commonly known as BPAF. It is a derivative of bisphenol A (BPA) and has been widely used in the production of various polymers and resins. However, due to its toxic nature, BPAF has been the subject of extensive research in recent years.

Mechanism Of Action

1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF exerts its toxic effects by binding to estrogen receptors in the body, which can disrupt the normal hormonal balance. It can also interact with other molecular targets in the body, such as the aryl hydrocarbon receptor (AhR), and induce oxidative stress and inflammation.

Biochemical And Physiological Effects

1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF has been shown to have a range of adverse effects on various organs and systems in the body. It can affect the reproductive system by reducing fertility and causing developmental abnormalities. It can also affect the immune system, causing inflammation and autoimmune disorders. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF has been linked to cardiovascular disease, diabetes, and obesity, as well as neurological disorders such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF is a useful compound for studying the mechanisms of endocrine disruption and toxicity. It can be used in in vitro and in vivo experiments to investigate its effects on various physiological systems. However, due to its toxic nature, special precautions must be taken when handling and disposing of 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF.

Future Directions

There are several areas of future research that can be explored in relation to 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF. These include:

1. Developing alternative methods for the synthesis of 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF that are more environmentally friendly and sustainable.

2. Investigating the long-term effects of 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF exposure on human health and the environment.

3. Developing new biomarkers and assays for detecting 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF exposure in humans and wildlife.

4. Studying the interactions between 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF and other environmental contaminants, such as heavy metals and pesticides.

5. Developing new strategies for mitigating the adverse effects of 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF on human health and the environment.

Conclusion:

In conclusion, 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF is a toxic chemical compound that has been extensively studied for its adverse effects on human health and the environment. It is synthesized by the reaction of 4-bromobenzyl bromide with 4-bromobenzaldehyde and has been used in the production of various polymers and resins. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF exerts its toxic effects by binding to estrogen receptors and disrupting the normal hormonal balance in the body. It has been linked to developmental and reproductive toxicity, as well as carcinogenic effects. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF is a useful compound for studying the mechanisms of endocrine disruption and toxicity, but special precautions must be taken when handling and disposing of it. There are several areas of future research that can be explored in relation to 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF, including developing alternative synthesis methods, investigating the long-term effects of exposure, and developing new biomarkers and assays for detection.

Synthesis Methods

1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF can be synthesized by the reaction of 4-bromobenzyl bromide with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with bromine to obtain 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene.

Scientific Research Applications

1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF has been extensively studied for its potential adverse effects on human health and the environment. It has been found to have endocrine-disrupting properties, which means that it can interfere with the normal functioning of hormones in the body. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF has also been linked to developmental and reproductive toxicity, as well as carcinogenic effects.

properties

CAS RN |

18066-91-6 |

|---|---|

Product Name |

1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene |

Molecular Formula |

C13H9Br3 |

Molecular Weight |

404.92 g/mol |

IUPAC Name |

1-bromo-4-[bromo-(4-bromophenyl)methyl]benzene |

InChI |

InChI=1S/C13H9Br3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H |

InChI Key |

OPEXJOQTXYBVTJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)Br)Br |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)Br)Br |

synonyms |

4,4'-(BroMoMethylene)bis(broMobenzene) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)